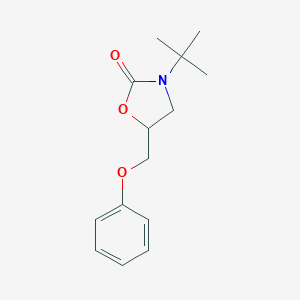
3-叔丁基-5-(苯氧甲基)-1,3-噁唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics
科学研究应用
3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibiotic, particularly against resistant bacterial strains. Oxazolidinones are known for their effectiveness in treating infections caused by Gram-positive bacteria.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound. For instance, the reaction of an amino alcohol with phosgene or a phosgene equivalent can yield the oxazolidinone ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions. For example, tert-butyl bromide can be used as an alkylating agent in the presence of a base.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through nucleophilic substitution reactions. Phenol can be reacted with a suitable leaving group, such as a halide, to form the phenoxymethyl group.
Industrial Production Methods
Industrial production methods for 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to the formation of amino alcohols. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can take place at the phenoxymethyl group. For example, the phenoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, phenols, and amines.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted oxazolidinones with various functional groups.
作用机制
The mechanism of action of 3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes. The compound binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include ribosomal RNA and associated proteins, which are essential for the translation process in bacteria .
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a different structure but similar antibacterial properties.
Uniqueness
3-tert-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group enhances its stability, while the phenoxymethyl group provides opportunities for further functionalization. These features make it a valuable compound for research and development in various scientific fields .
属性
IUPAC Name |
3-tert-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)15-9-12(18-13(15)16)10-17-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKQKMIBWVMCKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(OC1=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-12-yl)-trimethylsilane](/img/structure/B421072.png)
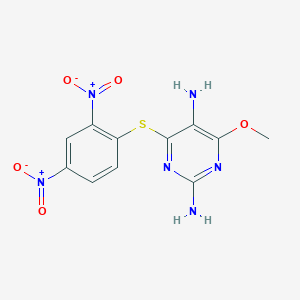
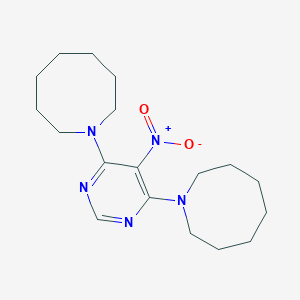
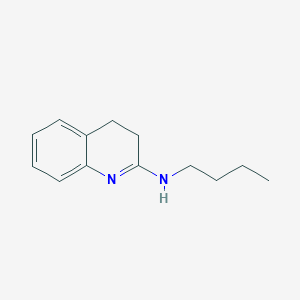
![3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde](/img/structure/B421078.png)
![(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)methyl methyl ether](/img/structure/B421079.png)
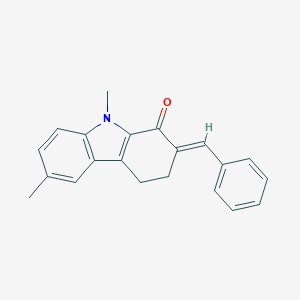
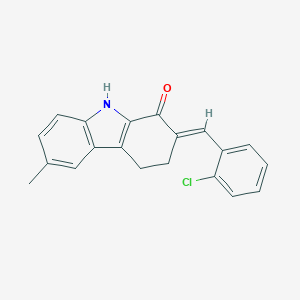
![7-cyclohexyl-1-phenyl-5,10-dihydro-4H-pyrazolo[3,4-a]carbazole](/img/structure/B421083.png)
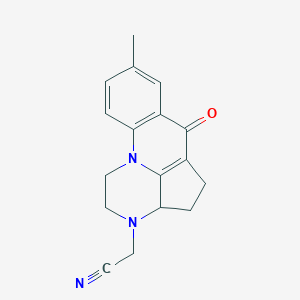


![6-Amino-2,3-dimethyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B421093.png)
![N-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methoxy-benzamide](/img/structure/B421095.png)
